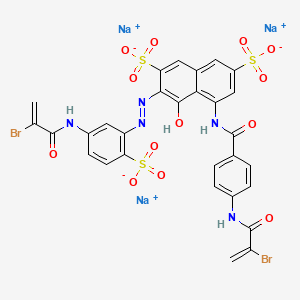
Lanasol Red G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanasol Red G is a useful research compound. Its molecular formula is C29H18Br2N5Na3O13S3 and its molecular weight is 969.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Textile Dyeing
Lanasol Red G is primarily used in the dyeing of wool and other natural fibers. Its reactive nature allows it to form strong covalent bonds with the fiber molecules, resulting in excellent color fastness and durability.
Dyeing Process
The dyeing process for this compound involves several steps:
- Preparation : The wool fibers are pre-treated to enhance dye uptake.
- Dye Application : The dye is applied in a solution, often at elevated temperatures.
- Fixation : Post-dyeing fixation processes ensure that the dye adheres well to the fibers.
A study indicated that this compound can be effectively used at lower temperatures (around 85°C) without compromising the quality of the dyeing process, thus reducing energy consumption .
Performance Metrics
A comparison of dyeing performance at different temperatures is summarized in the table below:
| Dyestuff | Temperature (°C) | K/S Value | ΔE | Rubbing Fastness (Dry/Wet) | Potting Fastness |
|---|---|---|---|---|---|
| This compound | 100 | 24.71 | 0.35 | 4 / 3–4 | 4 |
| This compound | 85 | 23.66 | 0.37 | 4 / 3–4 | 4 |
The K/S value indicates the color depth, while ΔE measures the color difference from a standard. Rubbing fastness refers to the resistance of the dye to rubbing off, and potting fastness indicates how well it withstands washing.
Environmental Impact and Safety
The environmental impact of this compound has been a subject of research due to increasing regulatory scrutiny on dyes used in textiles.
Toxicological Studies
Toxicity studies have shown that this compound exhibits low acute toxicity levels. For example, studies indicate that it has an LD50 greater than 2000 mg/kg in rats, suggesting a low risk of acute toxicity under normal handling conditions .
Additionally, it was found to be a moderate to extreme sensitizer in guinea pigs, highlighting the importance of safety measures during handling .
Biodegradability
Research indicates that this compound has high water solubility and low bioaccumulation potential, making it less likely to persist in aquatic environments . This property is crucial for minimizing environmental impact post-dyeing processes.
Case Studies
Several case studies highlight the practical applications of this compound in industry:
-
Case Study 1: Wool Dyeing Efficiency
A textile manufacturer implemented this compound for wool dyeing at reduced temperatures and reported a significant decrease in energy costs while maintaining color quality and fastness properties. -
Case Study 2: Environmental Compliance
A dyeing facility adopted this compound as part of its sustainability initiative. The dye's favorable environmental profile allowed the facility to meet stricter regulatory standards while enhancing product quality.
属性
CAS 编号 |
70210-00-3 |
|---|---|
分子式 |
C29H18Br2N5Na3O13S3 |
分子量 |
969.5 g/mol |
IUPAC 名称 |
trisodium;5-[[4-(2-bromoprop-2-enoylamino)benzoyl]amino]-3-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H21Br2N5O13S3.3Na/c1-13(30)27(38)32-17-5-3-15(4-6-17)29(40)34-21-12-19(50(41,42)43)9-16-10-23(52(47,48)49)25(26(37)24(16)21)36-35-20-11-18(33-28(39)14(2)31)7-8-22(20)51(44,45)46;;;/h3-12,37H,1-2H2,(H,32,38)(H,33,39)(H,34,40)(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
InChI 键 |
IRCYJZISJKRUHJ-UHFFFAOYSA-K |
SMILES |
C=C(C(=O)NC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC(=O)C(=C)Br)S(=O)(=O)[O-])S(=O)(=O)[O-])Br.[Na+].[Na+].[Na+] |
规范 SMILES |
C=C(C(=O)NC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC(=O)C(=C)Br)S(=O)(=O)[O-])S(=O)(=O)[O-])Br.[Na+].[Na+].[Na+] |
Key on ui other cas no. |
70210-00-3 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















